5-[4-(methylsulfanyl)phenyl]-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-[4-(METHYLSULFANYL)PHENYL]-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(METHYLSULFANYL)PHENYL]-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often involve heating at 250°C in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(METHYLSULFANYL)PHENYL]-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
5-[4-(METHYLSULFANYL)PHENYL]-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiproliferative agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Mechanism of Action
The mechanism of action of 5-[4-(METHYLSULFANYL)PHENYL]-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell proliferation and survival . This inhibition leads to the disruption of cellular processes, ultimately resulting in antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-one: Another compound in the same family with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Also a CDK2 inhibitor with potential anticancer properties.
Uniqueness
5-[4-(METHYLSULFANYL)PHENYL]-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H18N4OS |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-(4-methylsulfanylphenyl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H18N4OS/c1-24-13-6-4-12(5-7-13)14-8-9-19-16-15(14)17(23)21-18(20-16)22-10-2-3-11-22/h4-9H,2-3,10-11H2,1H3,(H,19,20,21,23) |
InChI Key |
NEVMOSDXODRARZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCCC4 |
Origin of Product |
United States |
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